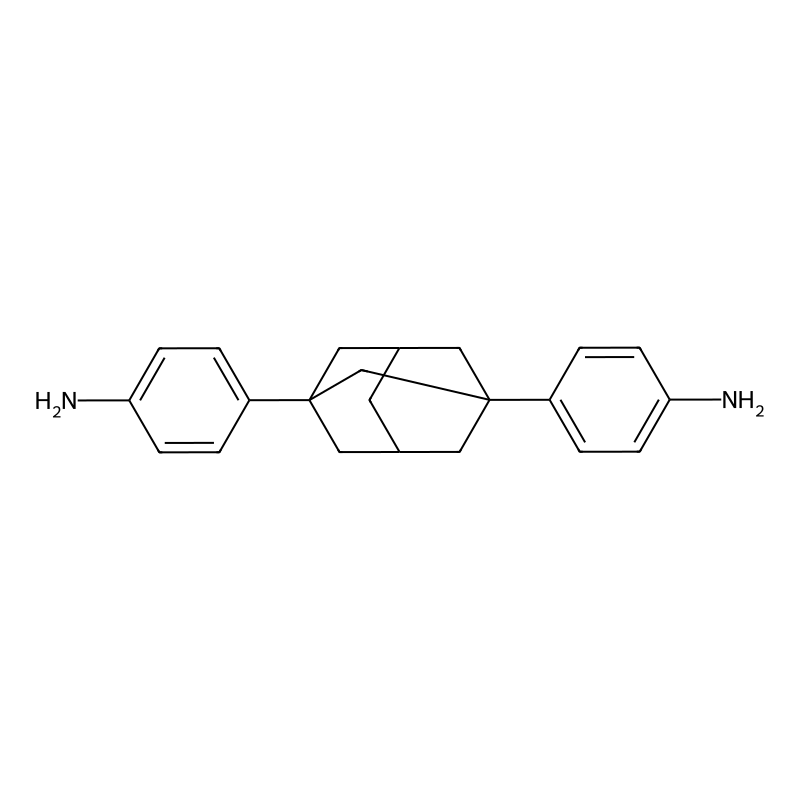

1,3-Bis(4-aminophenyl)adamantane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Colorless Polyimides

Scientific Field: Polymer Chemistry

Summary of the Application: 1,3-Bis(4-aminophenyl)adamantane (ADMDA) is used in the synthesis of colorless polyimides.

Methods of Application or Experimental Procedures: The synthesis of ADMDA involves Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution.

Results or Outcomes: The adamantane-containing polyimides exhibited significantly high glass transition temperatures (Tg) in the range 285–440 °C, excellent optical transparency (>80% transmittance at 400 nm) and optimal thermal and mechanical properties.

1,3-Bis(4-aminophenyl)adamantane is an organic compound characterized by its unique adamantane structure, which is a diamond-like cage hydrocarbon. Its chemical formula is C22H26N2, and it features two amino groups attached to para positions of phenyl rings that are linked to the adamantane core. This compound is notable for its potential applications in materials science, particularly in the synthesis of polyimides and polyamides, which exhibit desirable thermal and mechanical properties.

- Condensation Reactions: This compound can react with dicarboxylic acids to form polyamides. For instance, it can undergo a condensation reaction with oxalic acid or succinic acid to yield high-performance polymers .

- Polymerization: It serves as a precursor for polyimides when reacted with anhydrides or other suitable reagents. The resulting polymers often exhibit low dielectric constants and enhanced thermal stability .

The synthesis of 1,3-Bis(4-aminophenyl)adamantane can be achieved through multiple methods:

- Friedel-Crafts Alkylation: This method involves the alkylation of 4-aminophenol with adamantanol under acidic conditions.

- Multi-step Synthesis: A more complex route includes the initial formation of acetanilide derivatives followed by hydrolysis to yield the target diamine .

- Direct Amination: The direct amination of adamantane derivatives can also yield this compound through specific reagents that facilitate the introduction of amino groups.

1,3-Bis(4-aminophenyl)adamantane finds applications primarily in polymer chemistry:

- Polyimide Production: It is used to synthesize polyimides that are utilized in electronics due to their thermal stability and electrical insulating properties.

- Material Science: The compound's unique structure contributes to the development of advanced materials with enhanced mechanical properties .

Several compounds share structural similarities with 1,3-Bis(4-aminophenyl)adamantane. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane | Adamantane derivative | Methyl substitutions enhance solubility |

| 1,3-Bis(2-methyl-4-aminophenyl)adamantane | Adamantane derivative | Altered steric hindrance affects polymer properties |

| 1,3-Bis(4-acetanilide)adamantane | Acetanilide derivative | Provides different reactivity profiles |

Uniqueness

The uniqueness of 1,3-Bis(4-aminophenyl)adamantane lies in its specific arrangement of amino groups and the adamantane core, which contribute to its distinctive physical and chemical properties compared to other derivatives. Its potential for high-performance applications in material science sets it apart from similar compounds.

The compound has the molecular formula C₂₂H₂₆N₂ and a molecular weight of 318.46 g/mol [1] [3] [4]. The Chemical Abstracts Service (CAS) registry number is 58788-79-7 [1] [3] [4]. The molecular structure features the characteristic diamond-like cage structure of adamantane, which provides exceptional rigidity and thermal stability to the compound [1] [5].

The exact mass of 1,3-Bis(4-aminophenyl)adamantane is 318.209595 atomic mass units [6] [7], and it contains 24 heavy atoms with a molecular complexity index of 416 [7]. The compound exhibits two hydrogen bond donor sites and two hydrogen bond acceptor sites, attributed to the amino groups on the phenyl rings [7].

Physical State and Appearance

1,3-Bis(4-aminophenyl)adamantane exists as a solid at room temperature, appearing as colorless crystals [1] [8]. The compound maintains its solid state under normal atmospheric conditions, which is consistent with its high molecular weight and intermolecular interactions facilitated by the amino groups [1].

Density and Volumetric Properties

The density of 1,3-Bis(4-aminophenyl)adamantane is 1.215 g/cm³ [1] [9] [6], which is higher than that of adamantane itself (1.0 ± 0.1 g/cm³) [10]. This increased density reflects the additional mass contributed by the two aminophenyl substituents and the more compact molecular packing resulting from intermolecular hydrogen bonding interactions [1].

| Property | Value | Units |

|---|---|---|

| Density | 1.215 | g/cm³ |

| Molecular Volume | 262.3 | cm³/mol |

| Molar Refraction | - | - |

Thermal Properties

Boiling Point

The boiling point of 1,3-Bis(4-aminophenyl)adamantane is 510.2 ± 50.0 °C at 760 mmHg [1] [9] [6]. This exceptionally high boiling point is attributed to the combination of the rigid adamantane structure and the intermolecular hydrogen bonding capabilities of the amino groups [1] [5]. The high boiling point indicates strong intermolecular forces and thermal stability of the compound.

Melting Point

While specific melting point data for 1,3-Bis(4-aminophenyl)adamantane was not found in the available literature, related adamantane derivatives typically exhibit high melting points due to their rigid cage structure and intermolecular interactions [11] [12].

Flash Point

The flash point of the compound is 315.6 ± 29.6 °C [9] [6], indicating that it requires significant heating before it can produce vapors capable of ignition. This high flash point contributes to the compound's safety profile in handling and storage applications.

Optical Properties

Refractive Index

1,3-Bis(4-aminophenyl)adamantane exhibits a refractive index of 1.684 [9] [6]. This relatively high refractive index is consistent with the presence of aromatic rings and the dense molecular structure. The refractive index is important for applications involving optical materials and can be used to calculate other optical properties [13] [14].

Optical Transparency

Research on polyimides derived from 1,3-Bis(4-aminophenyl)adamantane has shown that the compound contributes to excellent optical transparency, with materials exhibiting greater than 80% transmittance at 400 nm [5] [15]. This property makes it valuable for applications requiring transparent materials with high thermal stability.

Solubility Properties

Aqueous Solubility

1,3-Bis(4-aminophenyl)adamantane is insoluble in water [1] [8]. This hydrophobic character is primarily due to the large adamantane core, which dominates the molecular behavior despite the presence of polar amino groups. The water-octanol partition coefficient (LogP) of 4.36 [9] [6] confirms the compound's lipophilic nature.

Organic Solvent Solubility

The compound demonstrates solubility in organic solvents, particularly methylene chloride and benzene [1] [8]. This solubility pattern is typical for adamantane derivatives and allows for processing in organic media for various applications [16].

Electronic Properties

Molecular Descriptors

The compound exhibits several important molecular descriptors that influence its physical properties:

| Descriptor | Value |

|---|---|

| Polar Surface Area (PSA) | 52.04 Ų |

| Topological Polar Surface Area | 52 Ų |

| Rotatable Bond Count | 2 |

| Heavy Atom Count | 24 |

The polar surface area of 52.04 Ų [9] [6] [7] indicates moderate polarity contributed by the amino groups, while the low number of rotatable bonds (2) reflects the rigid nature of the molecular structure [7].

Acid-Base Properties

The compound exhibits a pKa value of 5.09 ± 0.10 [1], indicating weak basic character attributable to the amino groups. This property affects the compound's behavior in different pH environments and influences its potential interactions with other molecules [1].

Vapor Properties

1,3-Bis(4-aminophenyl)adamantane has an extremely low vapor pressure of 0.0 ± 1.3 mmHg at 25°C [6], indicating minimal volatility at room temperature. This low vapor pressure is consistent with the high molecular weight and strong intermolecular forces present in the compound [6].

Comparative Analysis

When compared to adamantane, 1,3-Bis(4-aminophenyl)adamantane shows significantly different physical properties:

| Property | Adamantane | 1,3-Bis(4-aminophenyl)adamantane |

|---|---|---|

| Molecular Weight | 136.234 g/mol | 318.46 g/mol |

| Boiling Point | 187.1 °C | 510.2 °C |

| Density | 1.0 g/cm³ | 1.215 g/cm³ |

| LogP | 4.22 | 4.36 |